molecular formula C22H22ClNO3S2 B15097628 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide

Cat. No.: B15097628
M. Wt: 448.0 g/mol
InChI Key: KAQUPRBIKBECPV-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chloro, methyl, and benzyl groups through various substitution reactions. The dioxidotetrahydrothiophene moiety is then incorporated using specific reagents and conditions that ensure the stability of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a more saturated version of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-(4-methylbenzyl)-1-benzothiophene-2-carboxamide: shares similarities with other benzothiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22ClNO3S2

Molecular Weight

448.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(4-methylphenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H22ClNO3S2/c1-14-3-6-16(7-4-14)12-24(17-9-10-29(26,27)13-17)22(25)21-20(23)18-8-5-15(2)11-19(18)28-21/h3-8,11,17H,9-10,12-13H2,1-2H3

InChI Key

KAQUPRBIKBECPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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